molecular formula C25H25NO2 B593018 [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone CAS No. 1435934-47-6

[1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone

Katalognummer: B593018
CAS-Nummer: 1435934-47-6
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: OMWLYFDUQMJPOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1-(5-Hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone is a synthetic cannabinoid receptor agonist characterized by an indole core substituted with a naphthoyl group at the 3-position and a 5-hydroxyhexyl chain at the 1-position. This structural motif is common in synthetic cannabinoids designed to mimic Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by interacting with CB1 receptors .

Eigenschaften

IUPAC Name

[1-(5-hydroxyhexyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2/c1-18(27)9-6-7-16-26-17-23(21-13-4-5-15-24(21)26)25(28)22-14-8-11-19-10-2-3-12-20(19)22/h2-5,8,10-15,17-18,27H,6-7,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWLYFDUQMJPOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017717
Record name JWH-019 N-(5-Hydroxyhexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1435934-47-6
Record name JWH-019 N-(5-Hydroxyhexyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

  • The synthetic route for JWH 019 N-(5-hydroxyhexyl) metabolite is not explicitly documented. it is expected to be formed through metabolic processes in vivo, likely involving hydroxylation of the parent compound JWH 019.
  • Industrial production methods for this specific metabolite are not well-established due to its limited use and research focus.
  • Analyse Chemischer Reaktionen

      Reaktionen: JWH 019 N-(5-Hydroxyhexyl)-Metabolit kann verschiedene Reaktionen durchlaufen, die typisch für Indol-Derivate sind, einschließlich Oxidation, Reduktion und Substitution.

      Häufige Reagenzien und Bedingungen: Spezifische Reagenzien und Bedingungen für diese Reaktionen sind in der Literatur nicht leicht verfügbar.

      Hauptprodukte: Die Hauptprodukte, die sich aus diesen Reaktionen ergeben, wären verschiedene hydroxylierte, reduzierte oder substituierte Formen des Metaboliten.

  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

    • JWH 019 N-(5-hydroxyhexyl) metabolite likely exerts its effects through CB1 and CB2 receptors, modulating endocannabinoid signaling pathways.
    • Activation of CB1 receptors influences neurotransmitter release, pain perception, and appetite regulation, while CB2 receptors are associated with immune responses and inflammation.
  • Vergleich Mit ähnlichen Verbindungen

    Core Structural Features

    The compound shares a backbone with classical synthetic cannabinoids:

    • Indole-Naphthoyl Scaffold: The indole ring linked to a naphthoyl group is critical for CB1 receptor binding, as seen in JWH-018 ([1-pentyl-1H-indol-3-yl]-1-naphthalenyl-methanone) and AM-2201 ([1-(5-fluoropentyl)-1H-indol-3-yl]-1-naphthalenyl-methanone) .
    • Side Chain Modifications: Hydroxyhexyl Group: The 5-hydroxyhexyl substituent distinguishes it from analogs with shorter chains (e.g., pentyl in JWH-018) or halogenated chains (e.g., 5-fluoropentyl in AM-2201) .

    Key Structural Analogs

    Compound Name Side Chain Key Modifications Receptor Affinity (CB1) References
    JWH-018 Pentyl None High
    AM-2201 5-Fluoropentyl Fluorination enhances stability High
    JWH-019 Hexyl Longer chain (6 carbons) Moderate-High
    Target Compound 5-Hydroxyhexyl Hydroxyl group adds polarity Predicted Moderate
    [1-(4-Hydroxypentyl)-1H-indol-3-yl]-... 4-Hydroxypentyl Shorter hydroxylated chain Metabolite of JWH-018

    Pharmacological and Functional Comparisons

    Receptor Binding and Activity

    • CB1 Affinity : Structure-activity relationship (SAR) studies indicate that side chains with 4–6 carbons optimize CB1 binding . While JWH-018 (pentyl) and AM-2201 (fluoropentyl) show high affinity, the hydroxyhexyl group in the target compound may reduce affinity due to increased polarity .
    • Functional Effects : Fluorinated analogs like AM-2201 exhibit prolonged activity due to metabolic resistance, whereas hydroxylated derivatives (e.g., JWH-018 metabolites) are more rapidly excreted .

    Metabolic Pathways

    • Hydroxylation : The 5-hydroxyhexyl group may undergo glucuronidation or further oxidation, similar to JWH-018’s 4-hydroxypentyl metabolite .
    • Detection Challenges : Hydrophilic metabolites require advanced analytical techniques (e.g., high-resolution mass spectrometry) for forensic identification .

    Forensic and Regulatory Considerations

    • Legal Status : Analogues like JWH-018 and AM-2201 are classified as Schedule I substances in many jurisdictions . The hydroxyhexyl variant may fall under analog laws if shown to produce similar psychoactive effects.
    • Public Health Risks: Synthetic cannabinoids, including hydroxylated variants, are associated with severe toxicity (e.g., seizures, psychosis) and lack recognized therapeutic use .

    Biologische Aktivität

    The compound [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone, also known by its CAS number 109555-87-5, is a synthetic cannabinoid that has garnered attention due to its potential therapeutic applications and biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

    Chemical Structure and Properties

    The compound features a complex structure characterized by an indole nucleus linked to a naphthalene moiety. Its molecular formula is C24_{24}H23_{23}NO2_2, with a molecular weight of approximately 357.45 g/mol. The compound's physical properties include:

    PropertyValue
    Density1.3 ± 0.1 g/cm³
    Boiling Point512.2 ± 23.0 °C
    Melting Point236 °C
    LogP4.34

    These characteristics suggest a lipophilic nature, which may influence its bioavailability and interaction with biological membranes.

    Research indicates that compounds within the indole family, particularly those similar to cannabinoids, may interact with the endocannabinoid system (ECS). The ECS plays a crucial role in various physiological processes including pain sensation, mood regulation, and immune response. Specifically, [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone may exert its effects through agonistic action on cannabinoid receptors CB₁ and CB₂.

    Anticancer Properties

    Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone have shown efficacy in inhibiting lactate dehydrogenase (LDH), an enzyme critical for cancer cell metabolism. Inhibition of LDH can lead to reduced cancer cell proliferation and increased apoptosis in various cancer cell lines, including colorectal and breast cancer cells .

    Cytotoxicity Studies

    In vitro studies have demonstrated that derivatives of indole compounds exhibit significant cytotoxicity against several cancer cell lines. For example:

    Cell LineIC₅₀ (μM)
    DLD-1 (Colorectal)27 ± 1.2
    MCF-7 (Breast)30 ± 2.0

    These findings suggest that [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone may possess selective toxicity towards malignant cells while sparing normal cells .

    Case Studies

    Case Study: Indole Derivatives in Cancer Therapy
    A study evaluated the effects of various indole derivatives on cancer cell growth and apoptosis. The results indicated that specific substitutions on the indole ring significantly enhanced anticancer activity by promoting apoptotic pathways without causing significant adverse effects on normal tissues .

    Case Study: Synthetic Cannabinoids in Pain Management
    Another investigation explored the analgesic properties of synthetic cannabinoids, including those similar to [1-(5-hydroxyhexyl)-1H-indol-3-yl]-1-naphthalenyl-methanone. The study found that these compounds could effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.